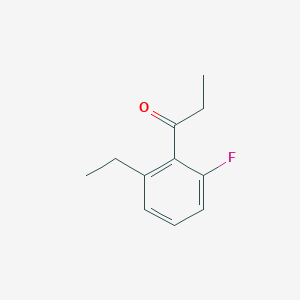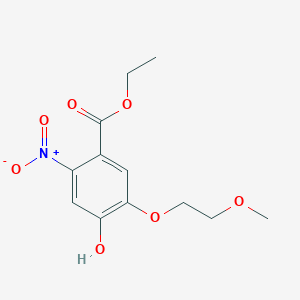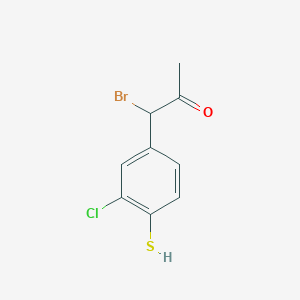
1-Bromo-1-(3-chloro-4-mercaptophenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-1-(3-chloro-4-mercaptophenyl)propan-2-one is a chemical compound with the molecular formula C9H8BrClOS It is characterized by the presence of bromine, chlorine, and a mercapto group attached to a phenyl ring, along with a propan-2-one moiety
Vorbereitungsmethoden
The synthesis of 1-Bromo-1-(3-chloro-4-mercaptophenyl)propan-2-one typically involves the reaction of 3-chloro-4-mercaptophenyl with 1-bromo-2-propanone under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-Bromo-1-(3-chloro-4-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The mercapto group can undergo oxidation to form disulfides or reduction to form thiols.
Condensation Reactions: The carbonyl group in the propan-2-one moiety can participate in condensation reactions with amines or other nucleophiles.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-1-(3-chloro-4-mercaptophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity with biological molecules makes it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-1-(3-chloro-4-mercaptophenyl)propan-2-one involves its interaction with molecular targets such as enzymes and proteins. The bromine and mercapto groups can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The pathways involved depend on the specific biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Bromo-1-(3-chloro-4-mercaptophenyl)propan-2-one include:
1-Bromo-1-(4-chloro-3-mercaptophenyl)propan-2-one: Differing in the position of the chlorine and mercapto groups.
1-Bromo-1-(3-chloro-4-hydroxyphenyl)propan-2-one: Featuring a hydroxy group instead of a mercapto group.
1-Bromo-1-(3-chloro-4-methylphenyl)propan-2-one: Containing a methyl group in place of the mercapto group.
Eigenschaften
Molekularformel |
C9H8BrClOS |
|---|---|
Molekulargewicht |
279.58 g/mol |
IUPAC-Name |
1-bromo-1-(3-chloro-4-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H8BrClOS/c1-5(12)9(10)6-2-3-8(13)7(11)4-6/h2-4,9,13H,1H3 |
InChI-Schlüssel |
RJMYEPLOLOKFNT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=CC(=C(C=C1)S)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


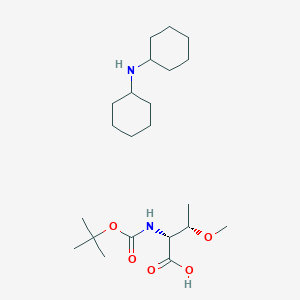

![2-Methanesulfonyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine HCl](/img/structure/B14049631.png)
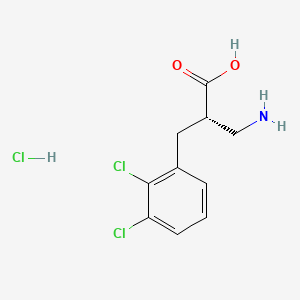

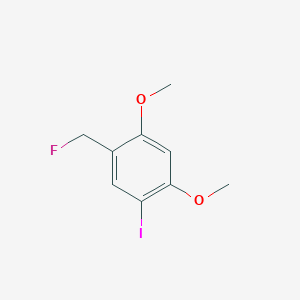


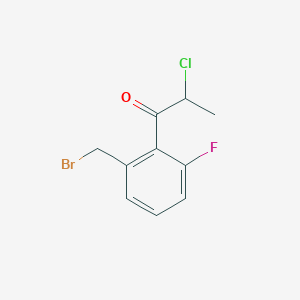

![1,1'-[(5aS,8aS,14aS)-5a,6,7,8,8a,9-hexahydro-5H-[1]benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-bis(2-methylphenyl)-Phosphine](/img/structure/B14049681.png)
